![molecular formula C8H16N2O B1517283 trans-1,3'-Bipyrrolidin-4'-ol CAS No. 960289-59-2](/img/structure/B1517283.png)
trans-1,3'-Bipyrrolidin-4'-ol
Overview
Description
Molecular Structure Analysis
The molecular formula of “trans-1,3’-Bipyrrolidin-4’-ol” is C8H16N2O . The InChI (International Chemical Identifier) code of the compound is 1S/C8H16N2O/c11-8-6-9-5-7 (8)10-3-1-2-4-10/h7-9,11H,1-6H2/t7-,8-/m1/s1 . This code provides a standard way to encode the compound’s structure and is used worldwide to communicate and exchange information about chemical substances.
Scientific Research Applications
Enantioselective Synthesis
Enantioselective Chemoenzymatic Synthesis
The compound has been studied for its role in the enantioselective chemoenzymatic synthesis of neuronal nitric oxide synthase (nNOS) inhibitors. Specifically, the lipase-catalyzed resolution of cis and trans 3-aminopyridinylmethyl-4-hydroxypyrrolidines, which are precursors in the synthesis of selective nNOS inhibitors, demonstrates its application in obtaining optically pure configurations necessary for the final product synthesis (Ángela Villar-Barro et al., 2017).
Metabolic Activation in Drug Development
METABOLIC ACTIVATION OF FLUOROPYRROLIDINE DIPEPTIDYL PEPTIDASE-IV INHIBITORS
A study focused on the metabolic activation of fluoropyrrolidine dipeptidyl peptidase-IV inhibitors in rat liver microsomes, where trans-1,3'-Bipyrrolidin-4'-ol derivatives were investigated for their potential to undergo metabolic activation, indicating its significance in understanding the metabolism and potential toxicity of pharmaceutical compounds (S. Xu et al., 2004).
Structural and Biological Activity
Phosphorus-nitrogen Compounds Synthesis and Activity
The synthesis of new N/O spirocyclic phosphazene derivatives, which involve the use of pyrrolidino monospirocyclic phosphazenes prepared from reactions with pyrrolidine, showcases its application in creating compounds with potential antibacterial and antifungal activities (M. Işıklan et al., 2010).
Synthesis of β-Amino Acids
Synthesis, Resolution, and Assignment of Absolute Configuration
Research on the synthesis, resolution, and absolute configuration assignment of trans 3-amino-1-oxyl-2,2,5,5-tetramethylpyrrolidine-4-carboxylic acid (POAC), a cyclic, spin-labelled β-amino acid, demonstrates its utility in the synthesis and study of novel amino acids for biochemical applications (K. Wright et al., 2008).
properties
IUPAC Name |
(3S,4S)-4-pyrrolidin-1-ylpyrrolidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c11-8-6-9-5-7(8)10-3-1-2-4-10/h7-9,11H,1-6H2/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNAZVRGJPIDDOQ-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CNCC2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)[C@H]2CNC[C@@H]2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-1,3'-Bipyrrolidin-4'-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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